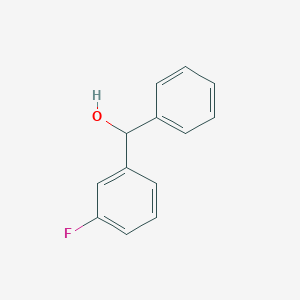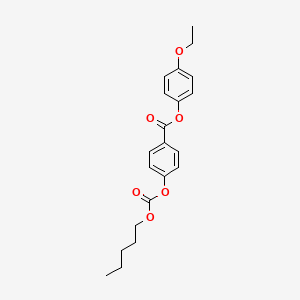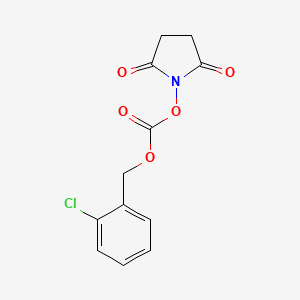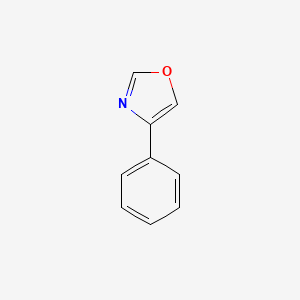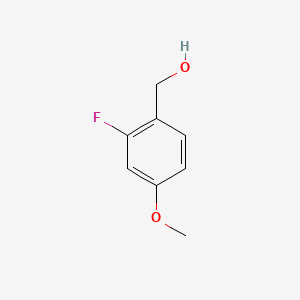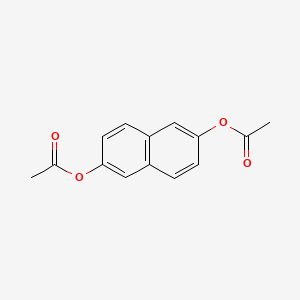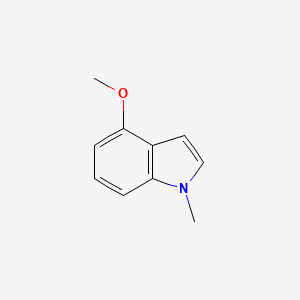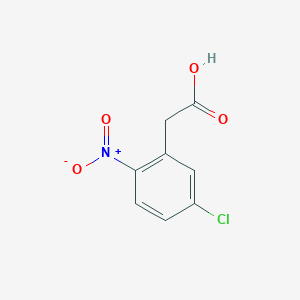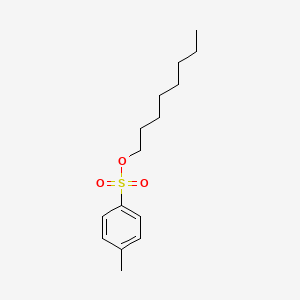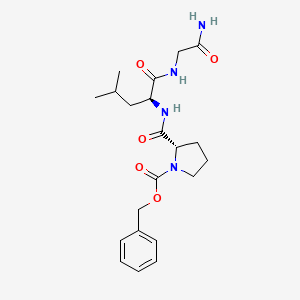
alpha-L-Rhamnose
Overview
Description
L-Rhamnose monohydrate is a naturally occurring deoxy sugar, predominantly found in its L-form as L-Rhamnose (6-deoxy-L-mannose). It is a component of many plant cell walls and bacterial cell walls, contributing to their structural integrity and pathogenicity . This sugar is also present in various glycosides from plants and is used in different scientific and industrial applications.
Mechanism of Action
Target of Action
Alpha-L-Rhamnopyranose, also known as alpha-L-Rhamnose, primarily targets the enzyme alpha-L-rhamnosidase . This enzyme belongs to the glycoside hydrolase families and is found in animals, plants, and microorganisms . It specifically hydrolyzes the non-reducing end of this compound .
Mode of Action
Alpha-L-Rhamnopyranose interacts with alpha-L-rhamnosidase, which acts to cleave the alpha-L-rhamnosyl portion of flavonoids . It specifically hydrolyzes the alpha-1,2, alpha-1,3, alpha-1,4, alpha-1, and alpha-1,6 glycosidic bonds at the ends of glycans or glycosides, releasing L-rhamnose and producing new glycans or glycosides .
Biochemical Pathways
The action of Alpha-L-Rhamnopyranose affects the biochemical pathways involving the hydrolysis of terminal L-rhamnose of various natural glycosides, such as naringin, hesperidin, and rutin . This process is facilitated by alpha-L-rhamnosidase, which is ubiquitous in nature and can be classified into GH13, GH78, and GH106 glycoside hydrolase families based on amino acid sequence similarity .
Result of Action
The molecular and cellular effects of Alpha-L-Rhamnopyranose’s action involve the release of L-rhamnose and the production of new glycans or glycosides . This process is facilitated by the enzyme alpha-L-rhamnosidase, which hydrolyzes the alpha-L-rhamnosyl portion of flavonoids .
Action Environment
The action of Alpha-L-Rhamnopyranose is influenced by various environmental factors. The enzyme alpha-L-rhamnosidase, which is the primary target of Alpha-L-Rhamnopyranose, is found in a wide range of sources and is commonly found in animals, plants, and microorganisms . Therefore, the action, efficacy, and stability of Alpha-L-Rhamnopyranose may vary depending on the specific environmental context.
Biochemical Analysis
Biochemical Properties
Alpha-L-Rhamnose is involved in several biochemical reactions, primarily through its interaction with specific enzymes and proteins. One of the key enzymes that interact with this compound is alpha-L-rhamnosidase, which hydrolyzes the terminal this compound residues from various natural glycosides . This enzyme is found in animals, plants, and microorganisms and plays a significant role in the degradation of rhamnose-containing compounds. Additionally, this compound interacts with glycosyltransferases, which are responsible for the transfer of sugar moieties to various substrates, influencing the synthesis of glycoproteins and glycolipids .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound is involved in the catabolic pathway, where it is converted into dihydroxyacetone phosphate and L-lactaldehyde, which are further metabolized for energy production . In plant cells, this compound is a component of pectin, a polysaccharide that contributes to cell wall structure and rigidity. The presence of this compound in pectin influences cell wall remodeling and plant growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and proteins. For instance, alpha-L-rhamnosidase binds to the non-reducing end of this compound, catalyzing its hydrolysis . This interaction involves the formation of a glycosidic bond between the enzyme and the sugar molecule, leading to the cleavage of the rhamnose residue. Additionally, this compound can act as a substrate for glycosyltransferases, which transfer the sugar moiety to various acceptor molecules, influencing the synthesis of complex carbohydrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of specific enzymes such as alpha-L-rhamnosidase . Long-term studies have shown that the presence of this compound can influence cellular functions, including cell growth and differentiation, over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be metabolized efficiently. At high doses, it may exhibit toxic or adverse effects, including gastrointestinal disturbances and metabolic imbalances . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response, beyond which the effects may plateau or become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the rhamnose catabolic pathway in bacteria. This pathway involves the enzymes L-rhamnose isomerase, L-rhamnulose kinase, and L-rhamnulose-1-phosphate aldolase, which convert this compound into dihydroxyacetone phosphate and L-lactaldehyde . These intermediates are further metabolized to produce energy and other essential metabolites. In plants, this compound is a component of pectin biosynthesis, contributing to cell wall structure and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In bacterial cells, transporters such as RhaT facilitate the uptake of this compound from the extracellular environment into the cytoplasm . In plant cells, this compound is incorporated into pectin and other polysaccharides, influencing its localization and accumulation within the cell wall .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. In bacterial cells, this compound is primarily localized in the cytoplasm, where it participates in metabolic pathways . In plant cells, this compound is found in the cell wall as a component of pectin, contributing to cell wall structure and function . The localization of this compound within specific cellular compartments can affect its activity and interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Rhamnose monohydrate can be crystallized from water or ethanol. It crystallizes easily as the monohydrate by evaporating a solution in methanol (90%) and water (10%) .
Industrial Production Methods: In industrial settings, L-Rhamnose is often extracted from natural sources such as buckthorn, poison sumac, and plants of the genus Uncaria. It is also produced by certain microalgae and bacteria . The extraction process typically involves hydrolysis of rhamnose-containing polysaccharides followed by purification and crystallization.
Chemical Reactions Analysis
Types of Reactions: L-Rhamnose monohydrate undergoes various chemical reactions, including:
Oxidation: L-Rhamnose can be oxidized to produce rhamnonic acid.
Reduction: It can be reduced to produce rhamnitol.
Substitution: L-Rhamnose can participate in glycosylation reactions to form glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Glycosylation reactions often use catalysts like acids or enzymes.
Major Products:
Oxidation: Rhamnonic acid.
Reduction: Rhamnitol.
Substitution: Various glycosides depending on the substituent group.
Scientific Research Applications
L-Rhamnose monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the production of furanones, which are important in flavor chemistry.
Biology: Utilized in the study of bacterial cell wall structures and their biosynthetic pathways.
Medicine: Employed in cancer immunotherapies as L-Rhamnose conjugated immunogens.
Industry: Used as a sweetening agent and in the production of flavors during food preparation.
Comparison with Similar Compounds
L-Rhamnose monohydrate is unique due to its deoxy sugar structure and its presence in both plant and bacterial cell walls. Similar compounds include:
L-Fucose: Another deoxy sugar found in human glycoproteins.
L-Arabinose: A pentose sugar found in plant polysaccharides.
D-Mannose: A hexose sugar involved in human metabolism.
L-Rhamnose stands out due to its specific role in bacterial pathogenicity and its applications in cancer immunotherapy .
Properties
IUPAC Name |
(2R,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-HGVZOGFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331435 | |
| Record name | alpha-L-Rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6014-42-2 | |
| Record name | α-L-Rhamnose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6014-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-L-Rhamnose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-L-Rhamnose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-L-RHAMNOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0E04Y9M7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of α-L-rhamnose?
A1: α-L-Rhamnose has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol.
Q2: How is the structure of α-L-rhamnose elucidated?
A2: Techniques like NMR spectroscopy, methylation analysis, and periodate oxidation are commonly employed to determine the structure of α-L-rhamnose-containing compounds [].
Q3: How does α-L-rhamnose contribute to bacterial antigenicity?
A3: α-L-Rhamnose is a key component of lipopolysaccharides (LPS) in various bacteria, including Mycobacterium [, , , ], Pseudomonas [, ], and Streptococcus []. These LPS molecules act as antigens, eliciting immune responses in the host. Modifications in the α-L-rhamnose residues within the LPS structure can alter the antigenic properties of the bacteria [, ].
Q4: Are there human monoclonal antibodies that specifically recognize α-L-rhamnose?
A4: Yes, human monoclonal antibodies, such as MH-4H7 and KN-2B11, have been shown to bind specifically to the outer core region of Pseudomonas aeruginosa LPS, recognizing α-L-rhamnose residues as part of their epitope [].
Q5: Can α-L-rhamnose act as a ligand for cellular receptors?
A5: Research suggests that human granulocytes express surface lectins that specifically recognize α-L-rhamnose. These lectins mediate interactions with other cells and their expression is modulated by factors like GM-CSF [].
Q6: What is the role of α-L-rhamnose in the phenolic glycolipid of Mycobacterium leprae?
A6: The phenolic glycolipid I of Mycobacterium leprae, a key antigen in leprosy, contains a specific trisaccharide unit where α-L-rhamnose residues are present. The 3,6-di-O-methyl-β-D-glucopyranosyl-(1→4)-2,3-di-O-methyl-α-L-rhamnopyranosyl-(1→2)-3-O-methyl-α-L-rhamnopyranose trisaccharide has been synthesized, and its role in antibody binding has been investigated [, ].
Q7: How does α-L-rhamnose contribute to the antifungal activity of avenacosides?
A7: Avenacosides, antifungal compounds found in oat leaves, contain α-L-rhamnose as part of their structure. The removal of this sugar by fungal α-rhamnosidases abolishes the antifungal activity of these compounds [].
Q8: What is the role of α-L-rhamnose in the biosynthesis of the group B Streptococcus polysaccharide?
A8: α-L-Rhamnose is a major component of the group-specific antigen polysaccharide in group B Streptococcus. This polysaccharide is composed of four different oligosaccharide units, all linked by a phosphodiester bond involving α-L-rhamnose-containing units [].
Q9: Can α-L-rhamnose be used for the development of diagnostic tools?
A9: Synthetic antigens containing α-L-rhamnose, like the neoglycoprotein TB-NT-P-BSA, show promise as tools for the serodiagnosis of diseases like tuberculosis []. Additionally, understanding the role of α-L-rhamnose in bacterial antigens can aid in developing more effective vaccines and diagnostic tests.
Q10: How can α-L-rhamnose be used in drug delivery?
A10: α-L-Rhamnose-recognizing lectins, found on the surface of certain cells like keratinocytes [], could potentially be exploited for targeted drug delivery. By conjugating drugs to α-L-rhamnose, it might be possible to direct them specifically to cells expressing these lectins [].
Q11: How is computational chemistry used to study α-L-rhamnose?
A11: DFT calculations have been employed to investigate the conformational behavior of α-L-rhamnose-1-phosphate analogues and their potential as mimics for the natural compound []. This approach can help understand the structural features impacting its biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


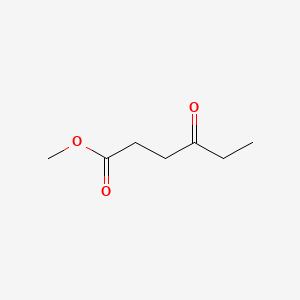
![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)
